molecular formula C11H15ClN2O B1593964 7-Methoxytryptamine CAS No. 2436-04-6

7-Methoxytryptamine

Cat. No. B1593964
CAS RN: 2436-04-6
M. Wt: 226.7 g/mol
InChI Key: SUJKAJKVFWJRPP-UHFFFAOYSA-N
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Description

7-Methoxytryptamine is a chemical compound with the molecular weight of 226.71 . It is a derivative of tryptamine, a broad class of classical or serotonergic hallucinogens .


Molecular Structure Analysis

The molecular structure of 7-Methoxytryptamine consists of an indolic ring and two main functional groups, the amide group in position 3 and the methoxy group in position 5 . The molecular formula is C11H14N2O .


Chemical Reactions Analysis

While specific chemical reactions involving 7-Methoxytryptamine are not well-documented, related compounds such as melatonin have been studied. Melatonin is known to be involved in multiple growth and developmental processes, also mediating environmental stress responses .


Physical And Chemical Properties Analysis

7-Methoxytryptamine is a chemical compound with the molecular weight of 226.71 . The molecular formula is C11H14N2O .

Scientific Research Applications

Neuropharmacology

7-Methoxytryptamine (7-MT) is actively studied in neuropharmacology due to its structural similarity to serotonin (5-HT). It acts as an agonist at certain serotonin receptors, which are pivotal in regulating various biological functions in both vertebrates and invertebrates . The study of 7-MT can lead to a better understanding of neurotransmission processes and the development of novel treatments for neurological disorders.

Agricultural Pest Control

In agricultural research, 7-MT has been identified as a potential insecticide target. The pharmacology and tissue distribution of 5-HT receptors in pests like the oriental armyworm have been investigated, with 7-MT being one of the compounds that can activate these receptors, affecting the pest’s behavior and physiology . This application could lead to more effective pest control strategies.

Psychotropic Drug Research

7-MT is also of interest in the study of psychotropic drugs. As a tryptamine derivative, it shares properties with other hallucinogens and can provide insights into the effects of such substances on sensory perception, mood, and thought . Understanding its action can contribute to the field of mental health, particularly in the context of psychotherapy and the treatment of mood disorders.

Toxicology

The toxicological profile of 7-MT is crucial for assessing its safety for human use. Research in this area focuses on its physiological and toxicological effects, which is essential for the development of new pharmaceuticals and for regulatory purposes .

Analytical Chemistry

In analytical chemistry, 7-MT is used as a reference compound for the development of analytical methods. These methods are applied to detect and quantify tryptamine derivatives in various biological samples, which is important for both clinical toxicology and forensic science .

Neuroactive Molecule Research

7-MT serves as a tool in the study of neuroactive molecules. Its interactions with serotonin receptors can shed light on the broader role of neurotransmitters in regulating biological functions, potentially leading to breakthroughs in the treatment of diseases related to neurotransmitter imbalances .

Safety And Hazards

Safety data sheets suggest avoiding dust formation, breathing mist, gas or vapours, and contacting with skin and eye when handling 7-Methoxytryptamine . In case of accidental release, it is advised to use personal protective equipment, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

properties

IUPAC Name

2-(7-methoxy-1H-indol-3-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O/c1-14-10-4-2-3-9-8(5-6-12)7-13-11(9)10/h2-4,7,13H,5-6,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUJIGHUQQNOCAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1NC=C2CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Methoxytryptamine

CAS RN

2436-04-6
Record name 7-Methoxytryptamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2436-04-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(7-methoxy-1H-indol-3-yl)ethan-1-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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